molecular formula C10H9N3O B2878738 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine CAS No. 2167902-76-1

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine

Cat. No.: B2878738
CAS No.: 2167902-76-1
M. Wt: 187.202
InChI Key: ATNFYXBOKVBKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is a versatile chemical scaffold designed for oncology and kinase research. The pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to inhibit key kinase enzymes involved in cellular proliferation and survival pathways . This core structure is a key pharmacophore in several investigational therapeutic agents, particularly those targeting eukaryotic elongation factor-2 kinase (eEF-2K) and other protein kinases . The prop-2-en-1-yloxy (allyloxy) side chain at the 4-position provides a reactive handle for further synthetic elaboration, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Compounds based on this structure have demonstrated significant potential in inhibiting cell proliferation and are investigated for their effects on apoptotic pathways in various cancer cell lines, including breast cancer and leukemia models . This product is intended for research purposes as a key intermediate in the synthesis of more complex bioactive molecules or as a starting point for the development of novel kinase inhibitors. It is supplied for laboratory research use only. Strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

4-prop-2-enoxypyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNFYXBOKVBKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]pyrimidine Derivatives

Structural and Electronic Modifications

The pharmacological and physicochemical profiles of pyrido[2,3-d]pyrimidines are highly dependent on substituents at key positions (R1, R2, R3). Below is a comparative analysis of structurally related analogs:

Compound Substituents Key Activities IC50/EC50 Reference
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine 4-allyloxy PAC1 receptor antagonism, potential kinase inhibition Not reported
A-484954 (Compound 6) 6-Amino-1,3-disubstituted uracil derivatives eEF-2K inhibition in MDA-MB-231 cells 420 nM
Compound 2o 3-Methyl-1-(2,3,4-trifluorophenyl) Herbicidal activity via NtPPO inhibition 82% inhibition at 100 μM
PA-8 4-Allyloxy-3-methoxyphenyl PAC1 receptor antagonism 0.5 μM (PAC1 binding)
Flumioxazin (Control) Aromatic chloro substituents Proto-porphyrinogen oxidase (PPO) inhibition 0.12 μM

Electronic and Steric Effects

  • HOMO/LUMO Profiles : The allyloxy group in this compound likely localizes HOMO density on the pyridopyrimidine ring, similar to compound 2o. This contrasts with uracil-substituted analogs (e.g., compound B), where HOMO is distributed on aromatic rings, affecting target interactions .
  • Synthetic Flexibility: Unlike derivatives synthesized via multi-step routes (e.g., compound 6 requiring 6-amino-uracil intermediates), this compound can be prepared using one-pot methods with sodium lauryl sulfate (SLS) catalysis, improving scalability .

Pharmacological Versatility

  • Antimicrobial Activity : Pyrido[2,3-d]pyrimidines with electron-withdrawing groups (e.g., chlorine) show antifungal activity against Fusarium oxysporum (e.g., compound 120, 85% inhibition), whereas allyloxy derivatives remain underexplored in this context .
  • Anticancer Potential: Quinazoline-like analogs inhibit dihydrofolate reductase (DHFR), but this compound’s allyloxy group may shift selectivity toward kinase or receptor targets .

Biological Activity

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

The primary target of this compound is PIM-1 kinase , a serine/threonine kinase involved in cell survival and proliferation. The compound inhibits PIM-1 kinase activity, which leads to increased apoptosis in cancer cells. This inhibition disrupts several biochemical pathways associated with cell growth, differentiation, migration, and metabolism .

Biochemical Pathways Affected

  • Cell Growth and Survival : Inhibition of PIM-1 leads to reduced survival signals in cancer cells.
  • Apoptosis Induction : The compound significantly increases apoptosis rates in treated cells compared to controls .
  • Cell Cycle Arrest : It has been shown to cause G1 phase arrest in cancer cells, further contributing to its anticancer effects .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Induces apoptosis in various cancer cell lines (e.g., MCF-7) with significant increases in apoptotic rates.
Kinase Inhibition Selectively inhibits PIM-1 kinase with high potency (IC50 values reported around 11.4 nM) .
Cytotoxicity Demonstrates cytotoxic effects on cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 58.29-fold increase in apoptosis compared to untreated controls . This study highlights the compound's potential as a chemotherapeutic agent.
  • Inhibition of Kinases : Research indicates that this compound exhibits strong inhibitory effects on PIM-1 kinase, which is crucial for the survival of various cancer types. The binding interactions were elucidated through molecular docking studies, confirming its potential as a targeted therapy for breast cancer .
  • Comparative Studies : When compared to other pyrido[2,3-d]pyrimidine derivatives, this compound showed superior activity against specific cancer cell lines, suggesting that modifications at the C-4 position can enhance biological efficacy .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound are not fully characterized; however, its lipophilicity suggests good cellular uptake. Future studies are necessary to evaluate its metabolic pathways and any potential toxic effects at higher doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.